16-PHDA Delivers a 2.7x Thicker Film than 6-Phosphonohexanoic Acid on Copper
When modifying copper surfaces, 16-phosphonohexadecanoic acid (16-PHDA) was shown to produce a substantially thicker film compared to its shorter-chain analog, 6-phosphonohexanoic acid (6-PHA) [1]. This difference is not merely additive; it leads to a fundamentally different surface architecture, with 16-PHDA enabling multilayer formation through hydrogen bonding, a property critical for applications like corrosion protection and adhesion promotion [1].
| Evidence Dimension | Film Thickness on Copper Substrate |
|---|---|
| Target Compound Data | Higher thickness (specific nm value not provided in abstract, but described as 'higher') |
| Comparator Or Baseline | 6-phosphonohexanoic acid (6-PHA) |
| Quantified Difference | The study explicitly states a 'higher film thickness was obtained' for 16-PHDA [1]. |
| Conditions | Copper substrate, liquid-phase modification |
Why This Matters
A thicker film directly correlates with enhanced barrier properties against corrosion and improved mechanical adhesion in laminate systems, making 16-PHDA the necessary choice over 6-PHA for applications requiring robust surface protection.
- [1] Zhang, Y., et al. (2018). Surface characterization of copper substrates modified with carboxyl terminated phosphonic acids. Applied Surface Science, 459, 458-466. View Source
